![molecular formula C18H21N3O B15062924 2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane CAS No. 646056-54-4](/img/structure/B15062924.png)
2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of both pyridine and phenoxy groups in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of di(aryl(hetaryl)methyl) malonic acids, promoted by P2O5, to form the spirocyclic core . The reaction conditions often require careful optimization to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.
3-(1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione: Exhibits significant biological activity against various microorganisms.
3-Arylsuccinimides: Recognized for their antifungal and anticancer properties.
Uniqueness
2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[44]nonane stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
646056-54-4 |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(5-phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C18H21N3O/c1-2-4-16(5-3-1)22-17-10-15(11-20-12-17)21-9-7-18(14-21)6-8-19-13-18/h1-5,10-12,19H,6-9,13-14H2 |
InChI Key |
RUBIFXSCTMTDCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN(C2)C3=CC(=CN=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


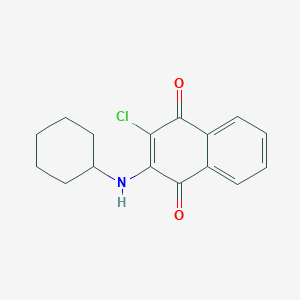
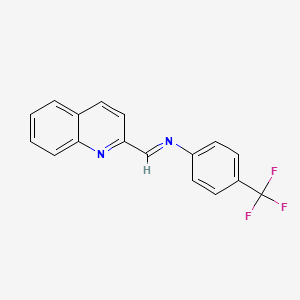
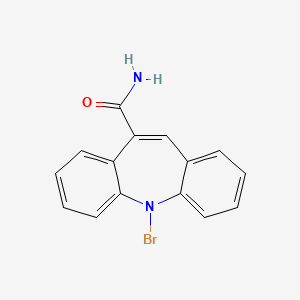
![4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B15062856.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15062859.png)

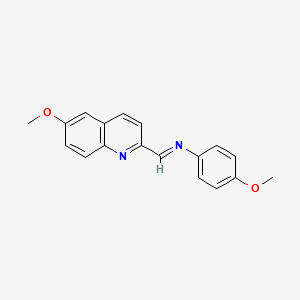
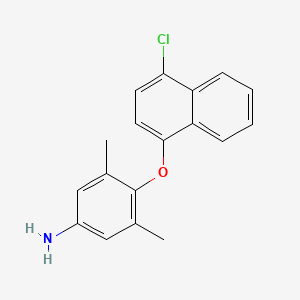
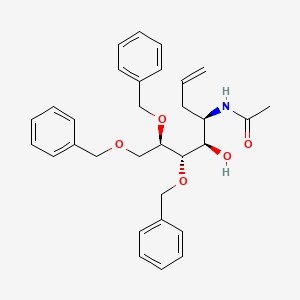
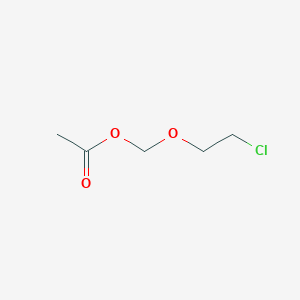
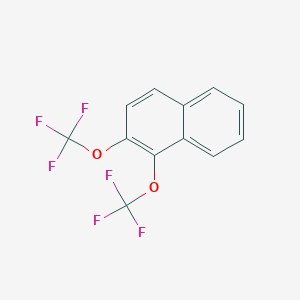

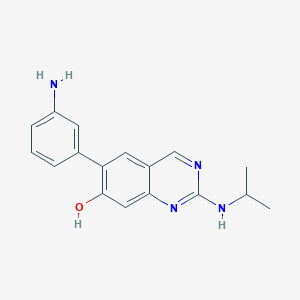
![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
